4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis-
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Overview
Description
4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- is a chemical compound with a complex structure that includes a benzodioxin ring, a methanamine group, and a phenyl group substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- typically involves multiple steps. One common method includes the reaction of 6-chloro-4-phenyl-1,3-benzodioxin with methanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin: A related compound with a similar benzodioxin ring structure.
6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine: Another derivative with a fluorine substitution.
2,4-Bis(trichloromethyl)-4H-1,3-benzodioxin-6-amine: A compound with multiple trichloromethyl groups.
Uniqueness
4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- is unique due to its specific substitution pattern and the presence of both a methanamine group and a phenyl group with a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
65185-35-5 |
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Molecular Formula |
C15H15Cl2NO2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
[(2R,4R)-6-chloro-4-phenyl-4H-1,3-benzodioxin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H14ClNO2.ClH/c16-11-6-7-13-12(8-11)15(19-14(9-17)18-13)10-4-2-1-3-5-10;/h1-8,14-15H,9,17H2;1H/t14-,15+;/m0./s1 |
InChI Key |
VOXFJMDAPFELJU-LDXVYITESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C3=C(C=CC(=C3)Cl)O[C@@H](O2)CN.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC(O2)CN.Cl |
Origin of Product |
United States |
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